![molecular formula C16H15NO4S4 B2879840 N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide CAS No. 896348-48-4](/img/structure/B2879840.png)
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound has gained attention due to its potential implications in various fields of research and industry.
Métodos De Preparación
The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide involves several steps. The synthetic route typically includes the reaction of 2-thiophenesulfonyl chloride with 2-thiopheneethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound is known to inhibit certain enzymes, leading to its biological effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:
2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide: This compound has similar structural features but differs in the substitution pattern on the benzene ring.
This compound: This compound shares the same core structure but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S4/c18-24(19,16-9-5-11-23-16)15(14-8-4-10-22-14)12-17-25(20,21)13-6-2-1-3-7-13/h1-11,15,17H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWZXPXHFXLSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
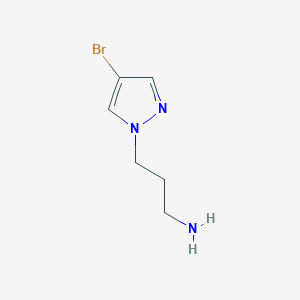
![3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2879761.png)
![(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}prop-2-enamide](/img/structure/B2879763.png)
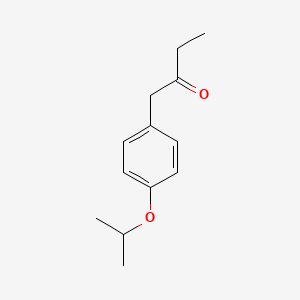
![2-chloro-N-(2-methylpropyl)-N-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2879768.png)
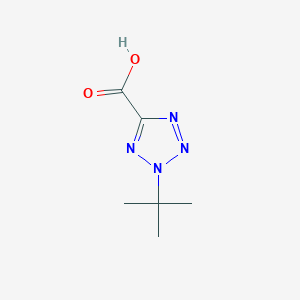
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)

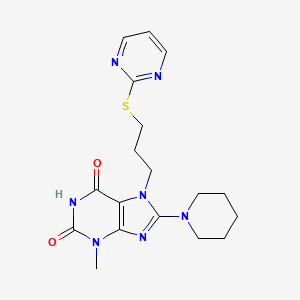
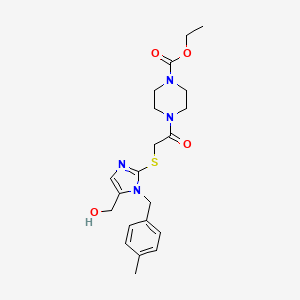
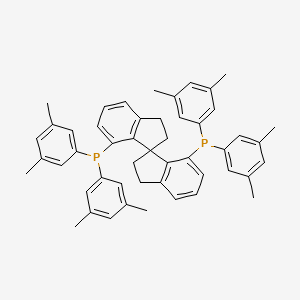
![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)
![7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2879779.png)
